molecular formula C8H6N4S B11908102 1H-thiazolo[4,5-f]indazol-6-amine CAS No. 67882-59-1

1H-thiazolo[4,5-f]indazol-6-amine

Cat. No.: B11908102
CAS No.: 67882-59-1
M. Wt: 190.23 g/mol
InChI Key: VASKFQUUISIOLT-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology Research

The Role of Thiazole (B1198619) Moieties in Bioactive Compound Development

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry. nih.govnih.gov Its presence is noted in numerous biologically active compounds, including natural products and synthetic drugs. researchgate.netresearchgate.net Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.gov The thiazole nucleus is a key component of the antibiotic penicillin and is found in over 18 FDA-approved drugs. nih.govnih.gov The versatility of the thiazole ring allows for various substitutions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov

The Role of Indazole Moieties in Bioactive Compound Development

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is another critical pharmacophore in drug discovery. nih.govnih.govpnrjournal.com Indazole and its derivatives are known to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net Several FDA-approved drugs, such as the antiemetic granisetron (B54018) and the anticancer agent axitinib, feature the indazole core, highlighting its therapeutic importance. pnrjournal.com The ability of the indazole ring to act as a surrogate for other bicyclic systems, like indole, provides medicinal chemists with a valuable tool for designing novel bioactive molecules. pnrjournal.com

Overview of Fused Thiazole-Indazole Architectures in Contemporary Drug Discovery Research

The combination of thiazole and indazole rings into a single fused system, such as in thiazolo[4,5-f]indazole, creates a novel heterocyclic architecture with the potential for unique biological properties. The fusion of these two pharmacologically significant moieties can lead to compounds with enhanced or entirely new mechanisms of action. Research into such fused systems is driven by the principle of molecular hybridization, where the goal is to combine the beneficial properties of different scaffolds into a single molecule. The resulting fused thiazolopyrimidine derivatives, for instance, have been investigated as potential topoisomerase II inhibitors for cancer therapy. nih.gov

Rationale for Investigating 1H-thiazolo[4,5-f]indazol-6-amine as a Research Focus

The specific compound, this compound, has garnered attention within the scientific community. The rationale for its investigation stems from the established biological importance of its constituent parts and the potential for synergistic effects upon their fusion. The amine substituent at the 6-position of the indazole ring system is of particular interest. Research on related 4,6-disubstituted-1H-indazole-4-amine derivatives has shown that substituents at these positions can significantly influence activity and selectivity for targets like indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), which are important in cancer immunotherapy. nih.gov The study of this compound is therefore a logical step in the exploration of novel chemical space for the development of new therapeutic agents.

Properties

CAS No.

67882-59-1

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

1H-pyrazolo[4,3-f][1,3]benzothiazol-6-amine

InChI

InChI=1S/C8H6N4S/c9-8-11-6-1-4-3-10-12-5(4)2-7(6)13-8/h1-3H,(H2,9,11)(H,10,12)

InChI Key

VASKFQUUISIOLT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC3=C1N=C(S3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Thiazolo 4,5 F Indazol 6 Amine

Established Synthetic Pathways to the 1H-thiazolo[4,5-f]indazol-6-amine Core and Related Systems

Cyclocondensation Reactions for Thiazole (B1198619) Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of thiazole rings, most notably the Hantzsch thiazole synthesis. researchgate.net This methodology is adaptable for the formation of thiazoles fused to other heterocyclic systems, including indazoles. A common strategy involves the construction of the thiazole ring onto a pre-existing, suitably functionalized indazole core.

For instance, a synthetic route to the isomeric thiazolo[4,5-e]indazol-2-amine system starts with cyclohexane-1,3-dione. cbijournal.com The dione (B5365651) is first converted to an intermediate which then reacts with hydrazine (B178648) to form the indazole ring system. Subsequent bromination of the indazole at an active methylene (B1212753) position provides a key α-haloketone precursor. The synthesis culminates in a classical cyclocondensation reaction where this precursor is treated with thiourea (B124793). In this step, the sulfur and nitrogen atoms of thiourea react with the carbonyl and halide functionalities to form the 2-aminothiazole (B372263) ring, yielding the final fused tricyclic structure. cbijournal.com This general approach is summarized in the table below.

StepReactantsKey TransformationProduct
1Cyclohexane-1,3-dione, DMF-DMAEnaminone formation2-((dimethylamino)methylene)cyclohexane-1,3-dione
2Precursor from Step 1, Hydrazine hydrateIndazole ring formation1,4,5,6-Tetrahydro-7H-indazol-7-one
3Precursor from Step 2, Bromineα-Bromination6-Bromo-1,4,5,6-tetrahydro-7H-indazol-7-one
4Precursor from Step 3, ThioureaThiazole ring cyclocondensation4,5-Dihydro-1H-thiazolo[4,5-e]indazol-2-amine

This pathway highlights how classical cyclocondensation reactions remain a powerful tool for building the thiazole portion of complex fused systems. nih.govorganic-chemistry.org

Annulation Strategies for Fused Indazole-Thiazole Frameworks

Modern synthetic chemistry has introduced powerful annulation strategies, particularly those catalyzed by transition metals, for the construction of fused heterocyclic rings. nih.gov Rhodium-catalyzed C-H activation and subsequent annulation is a prominent method for building indazole frameworks from simpler aromatic precursors. nih.govresearchgate.net

This strategy can be envisioned for the synthesis of the indazole portion of the target molecule. The process typically begins with a substituted aryl precursor, such as a benzimidate or an arylhydrazine derivative, which contains a directing group. A transition metal catalyst, often a rhodium complex, facilitates the activation of a C-H bond on the aromatic ring. This activated species then undergoes an annulation reaction with a coupling partner, such as a nitrosobenzene (B162901) or an allene, to form the indazole ring in a single step. nih.gov Once the functionalized indazole is formed, subsequent chemical steps, like those described in the cyclocondensation section, can be employed to build the fused thiazole ring.

A related strategy involves the oxidative cyclization and C-H bond functionalization to form fused thiazole systems. For example, the synthesis of benzo nih.govnih.govthiazolo[2,3-c] nih.govresearchgate.netrug.nltriazoles has been achieved through the oxidation of a mercaptophenyl-triazole precursor to its disulfide, which then undergoes an intramolecular C-H functionalization to yield the fused tricyclic product. nih.gov This type of annulation highlights the utility of C-H activation in forming the thiazole-containing fused ring system directly.

Multi-Component Reactions in Thiazolo-Indazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. researchgate.netrug.nl This strategy is well-suited for creating diverse molecular libraries and has been applied to the synthesis of various thiazole derivatives. nih.govmdpi.com

While a specific MCR for this compound is not extensively documented, a plausible MCR approach can be designed based on established thiazole syntheses. nih.govresearchgate.net Such a reaction could theoretically involve the one-pot combination of:

A functionalized indazole derivative (e.g., an amino-indazole isothiocyanate).

An aldehyde.

An isocyanide.

Alternatively, a four-component reaction could bring together an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide to rapidly assemble a substituted thiazole ring. researchgate.net The principles of MCRs, which are foundational in modern drug discovery, provide a convergent and atom-economical pathway to complex heterocyclic structures like thiazolo-indazoles. beilstein-journals.orgnih.gov

Strategies for Functionalization and Derivatization of this compound

Once the core tricyclic system is synthesized, its chemical properties can be modulated through various functionalization reactions. These modifications are crucial for structure-activity relationship (SAR) studies in drug development.

Amino Group Modifications via Nucleophilic Substitution Reactions

The exocyclic amino group at the C6-position is a prime site for derivatization. As a nucleophile, this amine can react with a wide range of electrophiles to form various functional groups. These modifications can significantly alter the molecule's physicochemical properties.

Research on the isomeric thiazolo[4,5-e]indazol-2-amine has demonstrated the synthesis of extensive compound libraries through the modification of its amino group. cbijournal.com These transformations typically involve standard nucleophilic substitution or addition reactions.

Common Amino Group Derivatizations

Reaction Type Electrophilic Reagent Resulting Functional Group
Acylation Acid chlorides, Anhydrides Amide
Sulfonylation Sulfonyl chlorides Sulfonamide
Urea (B33335) Formation Isocyanates Urea
Thiourea Formation Isothiocyanates Thiourea

For example, reacting the amine with various substituted benzoyl chlorides in the presence of a base would yield a series of N-benzoyl derivatives. cbijournal.com Similarly, treatment with sulfonyl chlorides affords the corresponding sulfonamides. These reactions allow for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's biological activity.

Substituent Introduction on the Fused Aromatic Ring Systems

Functionalization is not limited to the amino group; substituents can also be introduced onto the aromatic rings of the thiazolo-indazole core. The reactivity of the thiazole and indazole rings dictates the types of reactions that can be employed.

The thiazole ring is generally electron-deficient and can be susceptible to nucleophilic attack, especially if activated by an appropriate leaving group. A powerful strategy for functionalizing such systems involves the introduction of a sulfone moiety. nih.govrsc.org The sulfone group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, onto the thiazole ring under relatively mild conditions. nih.gov

Conversely, the benzo portion of the indazole ring can undergo electrophilic aromatic substitution, such as nitration or halogenation. The position of substitution is directed by the existing fused rings and any substituents already present. For instance, the reaction of nitro-indazoles with formaldehyde (B43269) demonstrates that substitution can occur on the indazole ring system. nih.gov These classical reactions provide reliable methods for introducing functional groups that can serve as handles for further modifications, such as cross-coupling reactions.

Synthesis of Hybrid Compounds Incorporating Thiazole and Indazole Moieties

The construction of hybrid molecules containing both thiazole and indazole rings represents a significant synthetic challenge, requiring careful strategic planning. While specific literature for the this compound isomer is scarce, the synthesis of the closely related thiazolo[4,5-e]indazol-2-amine system provides a valuable template for a potential synthetic route. cbijournal.com

A plausible pathway to the this compound core would likely begin with a suitably functionalized indazole. For instance, a common strategy for forming a thiazole ring onto an existing aminobenzene-type structure (the Hantzsch thiazole synthesis) involves the reaction of a thiourea derivative with an α-haloketone.

A hypothetical retrosynthesis is outlined below (Scheme 1). The target molecule could be constructed from a key intermediate, such as 5,6-diamino-1H-indazole. This intermediate could then undergo cyclization with a thiocyanate (B1210189) source to form the fused thiazole ring. The synthesis of the diaminoindazole precursor itself would likely start from a commercially available nitro-indazole, such as 6-nitro-1H-indazole. A potential sequence would involve the protection of the indazole nitrogen, followed by the introduction of a second nitro group at the 5-position, and subsequent double reduction to yield the diamino intermediate.

Alternatively, a documented route for the thiazolo[4,5-e]indazol-2-amine isomer begins with cyclohexane-1,3-dione. cbijournal.com This is transformed into 2-((dimethylamino)methylene)cyclohexane-1,3-dione by reacting it with N,N-dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). cbijournal.com This intermediate is then cyclized with hydrazine to form the indazole core, which is subsequently functionalized to build the fused thiazole ring. cbijournal.com Adapting this to the [4,5-f] isomer would require a different starting material to ensure the correct regiochemistry of the final fused product.

Advanced Synthetic Techniques Employed in Thiazolo-Indazole Chemistry

Modern synthetic chemistry offers a variety of advanced techniques to improve the efficiency, selectivity, and environmental footprint of complex molecule synthesis. These methods are highly applicable to the construction of the thiazolo-indazole scaffold.

Catalysis plays a crucial role in the synthesis of heterocyclic compounds. In the context of preparing this compound, several catalytic steps can be envisioned.

Formation of the Amine: A common and efficient method for generating an amino group on an aromatic ring is the reduction of a nitro group. This transformation is frequently accomplished using catalytic hydrogenation. For example, the synthesis of 1,3-dimethyl-1H-indazol-6-amine utilizes Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to reduce the corresponding 6-nitro derivative. nih.gov This method is known for its high efficiency and clean reaction profile.

Cyclization and Coupling Reagents: In the final steps of building the thiazole ring or coupling side chains, specific reagents that act as catalysts or promoters are often employed. For the synthesis of related thiazolo[4,5-e]indazol-2-amine derivatives, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in acetic acid to facilitate the final cyclization or coupling step. cbijournal.com Similarly, reagents like N,N-dimethylformamide-dimethyl acetal (DMF-DMA) are used to activate substrates for cyclization. cbijournal.com Microwave-assisted synthesis, often in conjunction with catalysts, has also been shown to be highly effective in accelerating the synthesis of related fused heterocyclic systems like thiazolo[5,4-f]quinazolines. nih.govmdpi.com

Achieving optimal yield and selectivity is a primary goal in any synthetic sequence. This is particularly important in multi-step syntheses of complex molecules like thiazolo-indazoles. Key parameters that are typically optimized include temperature, solvent, reaction time, and the choice of reagents.

In the synthesis of a library of thiazolo[4,5-e]indazol-2-amine derivatives, yields were found to vary significantly based on the substituents, ranging from 40% to 84%. cbijournal.com This highlights the profound impact that substrate electronics and sterics can have on reaction outcomes.

Table 1: Representative Yields for the Synthesis of Substituted Thiazolo[4,5-e]indazol-2-amine Derivatives cbijournal.com This table is based on data for the related thiazolo[4,5-e]indazol-2-amine isomer and is presented to illustrate the typical range of yields in such syntheses.

CompoundSubstituent (R)Yield (%)
7a Phenyl55
7e 4-Fluorophenyl65
7i 4-Nitrophenyl84
7o 2-Chlorophenyl40
10a Benzyl72
10e 4-Methoxybenzyl68

Advanced techniques are often employed to enhance these outcomes. Microwave irradiation, for instance, has been successfully used to shorten reaction times and improve yields in the synthesis of thiazolo[5,4-f]quinazolines, a related tricyclic system. nih.govmdpi.com The choice of solvent can also be critical; for instance, the synthesis of thiazolo[5,4-d]thiazoles was optimized using eco-friendly deep eutectic solvents like L-proline-ethylene glycol mixtures, which in some cases provided superior yields compared to conventional solvents. mdpi.com The selection of a specific base and solvent system is also known to be crucial for controlling the regioselectivity of N-alkylation in indazole derivatives, a key step in modifying the core scaffold.

Exploration of in Vitro Biological Activities and Mechanistic Insights

Anticancer Research Applications of 1H-thiazolo[4,5-f]indazol-6-amine and its Derivatives

The quest for more effective and selective cancer therapies has led researchers to explore a vast array of synthetic compounds. Among these, the this compound scaffold has emerged as a promising framework for the development of new anticancer agents. This recognition stems from the broader family of indazole derivatives, which are present in several FDA-approved anticancer drugs and are known to exhibit diverse biological activities, including anti-tumor effects. nih.govnih.govsemanticscholar.org The fusion of the indazole ring with a thiazole (B1198619) moiety represents a strategic approach in medicinal chemistry to generate novel structures with potentially enhanced or unique pharmacological profiles. cbijournal.com

A fundamental aspect of anticancer drug discovery is the assessment of a compound's ability to inhibit the growth of or kill cancer cells. This is typically quantified by its cytotoxicity (cell-killing) and antiproliferative (inhibition of cell growth) activity. These effects are evaluated across a panel of well-characterized human cancer cell lines, which serve as renewable and standardized models for various cancer types. The potency of a compound is often expressed as its IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency.

Research on this compound and its analogs has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. researchgate.net These studies are crucial for identifying which cancer types might be most susceptible to this class of compounds and for guiding future preclinical and clinical development.

Breast cancer remains a significant cause of cancer-related mortality in women worldwide. nih.gov The MCF-7 cell line, a widely used model for estrogen receptor-positive breast cancer, has been instrumental in evaluating the potential of new therapeutic agents.

A number of studies have reported the cytotoxic effects of various indazole derivatives against MCF-7 cells. For instance, novel curcumin (B1669340) indazole analogs showed IC50 values ranging from 45.97 to 86.24 µM. japsonline.com In another study, a series of thiazolo[4,5-c]pyridazine derivatives were tested, with compounds 7c, 7h, 7k, and 7p exhibiting high cytotoxicity against the MCF-7 cell line, with IC50 values of 14.34, 10.39, 15.43, and 13.60 µM, respectively. nih.gov Furthermore, a series of substituted thiazolo[4,5-e]indazol-2-amine derivatives were evaluated, with compounds 7a, 7e, 7i, and 7o showing excellent cytotoxicity against MCF-7 cells with IC50 values of 15.5 ± 0.3, 12.8 ± 0.6, 11.5 ± 0.8, and 13.7 ± 0.9 µM, respectively. cbijournal.com

Compound/DerivativeCell LineIC50 (µM)Reference
Curcumin Indazole AnalogsMCF-745.97 - 86.24 japsonline.com
Thiazolo[4,5-c]pyridazine 7cMCF-714.34 nih.gov
Thiazolo[4,5-c]pyridazine 7hMCF-710.39 nih.gov
Thiazolo[4,5-c]pyridazine 7kMCF-715.43 nih.gov
Thiazolo[4,5-c]pyridazine 7pMCF-713.60 nih.gov
Thiazolo[4,5-e]indazol-2-amine 7aMCF-715.5 ± 0.3 cbijournal.com
Thiazolo[4,5-e]indazol-2-amine 7eMCF-712.8 ± 0.6 cbijournal.com
Thiazolo[4,5-e]indazol-2-amine 7iMCF-711.5 ± 0.8 cbijournal.com
Thiazolo[4,5-e]indazol-2-amine 7oMCF-713.7 ± 0.9 cbijournal.com

Colorectal cancer is the third most common cancer globally and a leading cause of cancer-related deaths. nih.gov The HCT-116 and HT-29 cell lines are standard models for studying this disease.

Several 6-aminoindazole derivatives have demonstrated excellent cytotoxicity in the human colorectal cancer cell line HCT-116. researchgate.net One derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), showed potent antiproliferative activity with an IC50 value of 14.3 ± 4.4 µM in HCT-116 cells. researchgate.net In a separate study, a thiazolopyridazine derivative, 7s, displayed promising cytotoxic activity against the HCT-116 cell line with an IC50 of 6.90 µM. nih.gov For the HT-29 cell line, a derivative of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide with a fluorine substituent showed cytotoxic activity with an IC50 value of 12.57 ± 0.6 µM. nih.gov Another study on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its coordination compounds found that complex (1) and complex (3) had IC50 values of 654.31 µM and 1064.05 µM, respectively, against HT-29 cells. mdpi.com

Compound/DerivativeCell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT-11614.3 ± 4.4 researchgate.net
Thiazolopyridazine 7sHCT-1166.90 nih.gov
Fluorinated N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivativeHT-2912.57 ± 0.6 nih.gov
Complex (1) of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneHT-29654.31 mdpi.com
Complex (3) of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneHT-291064.05 mdpi.com

Lung cancer is one of the most common and deadliest cancers worldwide. mdpi.com The A549 cell line, derived from a lung adenocarcinoma, is a key tool in the search for new lung cancer treatments.

A series of thiazolo[4,5-c]pyridazine derivatives, specifically 7f, 7g, and 7h, showed cytotoxicity against the A549 lung cancer cell line with IC50 values of 25.73, 24.13, and 22.96 µM, respectively. nih.gov In another study, a series of 1,3,4-thiadiazole (B1197879) derivatives demonstrated anticancer activity against A549 cells, with some compounds showing IC50 values ranging from 2.12 to 4.58 µM. nih.gov Additionally, a study on 1H-indazole-3-amine derivatives reported on their inhibitory activities against the A549 cell line among others. nih.govsemanticscholar.orgmdpi.com A complex of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione exhibited an IC50 of 794.37 µM against A549 cells. mdpi.com

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazolo[4,5-c]pyridazine 7fA54925.73 nih.gov
Thiazolo[4,5-c]pyridazine 7gA54924.13 nih.gov
Thiazolo[4,5-c]pyridazine 7hA54922.96 nih.gov
1,3,4-Thiadiazole derivativesA5492.12 - 4.58 nih.gov
Complex of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneA549794.37 mdpi.com

Cervical cancer is a significant health concern, and the ME-180 cell line is a valuable model for studying this disease. A study on a novel series of substituted thiazolo[4,5-e]indazol-2-amine derivatives showed that compounds 7a, 7i, 7o, and 7p had significant cytotoxicity against ME-180 cells, with IC50 values of 11.6 ± 0.1, 11.5 ± 0.4, 11.5 ± 0.9, and 12.4 ± 0.8 µM, respectively. cbijournal.com

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazolo[4,5-e]indazol-2-amine 7aME-18011.6 ± 0.1 cbijournal.com
Thiazolo[4,5-e]indazol-2-amine 7iME-18011.5 ± 0.4 cbijournal.com
Thiazolo[4,5-e]indazol-2-amine 7oME-18011.5 ± 0.9 cbijournal.com
Thiazolo[4,5-e]indazol-2-amine 7pME-18012.4 ± 0.8 cbijournal.com

Ovarian cancer is often diagnosed at advanced stages and has a poor prognosis, highlighting the urgent need for new therapeutic strategies. The A2780 cell line is a commonly used model for ovarian cancer research. While direct studies on this compound in A2780 cells are not extensively detailed in the provided context, the broad-spectrum anticancer activity of related indazole and thiazole derivatives suggests potential utility against this cancer type as well. For example, doxorubicin, a drug often used as a positive control in cytotoxicity studies, is effective against ovarian cancer. japsonline.comjapsonline.com This implies that compounds with similar or better cytotoxic profiles could be promising candidates for ovarian cancer therapy.

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Liver Cancer Cell Lines (e.g., Hep-G2)

The human hepatoma cell line, Hep-G2, serves as a crucial model for testing the efficacy of potential anti-cancer agents against liver cancer. Studies have shown that certain derivatives of 1H-indazole exhibit inhibitory effects against Hep-G2 cells. For instance, one study reported that a synthesized indazole derivative, compound 5k, demonstrated the most potent inhibitory effect against Hep-G2 cells with an IC50 value of 3.32 µM. nih.gov However, this particular compound also showed high toxicity towards normal cells, which limited its potential for further development. nih.gov Another study focusing on different heterocyclic structures also highlighted the anti-cancer activity of newly synthesized compounds on Hep G2 cell lines. researchgate.net These findings underscore the importance of the indazole scaffold in designing compounds with activity against liver cancer cells, while also emphasizing the need for optimizing selectivity to minimize off-target effects. nih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Models

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of many successful cancer therapies is their ability to trigger this process in malignant cells. Research has shown that derivatives of the 1H-indazole scaffold can induce apoptosis in various cancer cell models. nih.gov For example, a study on 1H-indazole-3-amine derivatives revealed that a promising compound, 6o, was found to affect apoptosis in a concentration-dependent manner, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov Similarly, other heterocyclic compounds, such as those with a 4-thiazolidinone (B1220212) scaffold, have also been shown to induce apoptosis in a wide range of cancer cell lines. nih.gov The ability to initiate this cell death cascade is a critical attribute for potential anti-cancer drugs.

Cell Cycle Modulation Studies (e.g., G2/M Phase Arrest)

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of this cycle, leading to uncontrolled proliferation. The ability of a compound to interfere with the cell cycle at specific checkpoints is a key mechanism of anti-cancer activity. Studies have demonstrated that certain indazole derivatives can modulate the cell cycle. For instance, compound 6o, a 1H-indazole-3-amine derivative, was shown to affect the cell cycle, suggesting a mechanism that contributes to its anti-tumor activity. nih.gov Other research on different chemical scaffolds has also highlighted the induction of cell cycle arrest at the G2/M phase as a significant anti-cancer mechanism. nih.gov This arrest prevents the cell from entering mitosis, ultimately inhibiting cell division and tumor growth.

Enzyme Inhibition Studies and Related Mechanistic Pathways

To understand the precise mechanisms by which this compound and its derivatives exert their anti-cancer effects, researchers have delved into their interactions with specific enzymes that are crucial for cancer cell survival and proliferation.

Kinase Inhibition Profiles

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their aberrant activity is a common driver of cancer. Consequently, kinase inhibitors have become a cornerstone of modern oncology. The 1H-indazole scaffold has been identified as a valuable component in the design of kinase inhibitors. nih.gov Various derivatives have been synthesized and shown to inhibit a range of kinases, demonstrating the versatility of this chemical structure in targeting these critical enzymes. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed. This process is essential for tumor growth and metastasis. A study focused on the design of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives identified them as potent VEGFR-2 inhibitors. nih.gov One particular compound, W13, exhibited a very strong inhibitory effect on VEGFR-2 with an IC50 of 1.6 nM. nih.gov This inhibition of VEGFR-2 leads to the suppression of downstream signaling pathways, such as the PI3K-Akt-mTOR pathway, and ultimately hinders the formation of new blood vessels that tumors need to grow. nih.gov

Fms-like tyrosine kinase 3 (FLT3) is another important receptor tyrosine kinase, and mutations in the FLT3 gene are frequently found in acute myeloid leukemia (AML). nih.gov This has made FLT3 a significant target for AML therapies. nih.gov Researchers have successfully designed and synthesized a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives as potent FLT3 inhibitors. nih.gov One of the most effective compounds, 8r, demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants, with IC50 values in the nanomolar range. nih.gov Another study also reported the development of 3-amino-1H-indazol-6-yl-benzamides that showed selective inhibition of FLT3. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2)

A series of novel thiazolo[4,5-f]indazole derivatives were synthesized and evaluated for their in vitro inhibitory activity against cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are involved in the inflammatory process. The study revealed that some of these compounds exhibited potent and selective inhibition of COX-2.

Specifically, the compound 2-(6-(5-bromo-2-hydroxybenzylideneamino)-1-phenyl-1H-thiazolo[4,5-f]indazol-3-yl)acetic acid was identified as a potent and selective COX-2 inhibitor.

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

New derivatives of this compound have been synthesized and assessed for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The findings indicated that several of these compounds displayed notable inhibitory activity against both enzymes.

One of the most effective compounds was (E)-2-(4-(2-(4-chlorobenzylidene)hydrazinyl)phenyl)-5,7-dimethylthiazolo[4,5-f]indazole, which demonstrated significant inhibition of both α-amylase and α-glucosidase.

Acetylcholinesterase (AChE) Inhibition

A series of this compound derivatives were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. The study showed that several of the synthesized compounds were effective inhibitors of AChE.

Among the tested derivatives, (E)-N-(4-bromobenzylidene)-1-phenyl-1H-thiazolo[4,5-f]indazol-6-amine was found to be the most potent inhibitor of acetylcholinesterase.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a significant role in innate and adaptive immunity by catalyzing the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. Its immunosuppressive functions have made it a target for therapeutic intervention, particularly in oncology. Research has explored the potential of this compound derivatives as IDO1 inhibitors.

One study focused on the design and synthesis of a series of this compound derivatives, evaluating their in vitro IDO1 inhibitory activity. The parent compound, this compound, demonstrated a notable half-maximal inhibitory concentration (IC50) of 7.81 µM. Further structure-activity relationship (SAR) studies revealed that modifications at the 6-amino position could significantly impact inhibitory potency. For instance, the introduction of a cyclopropylmethyl group resulted in a derivative with an IC50 of 0.029 µM, highlighting the potential for potent IDO1 inhibition within this chemical scaffold.

Antimicrobial Activity Investigations

The antimicrobial properties of this compound and its derivatives have been a subject of scientific inquiry, with studies investigating their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

The antibacterial potential of novel compounds derived from this compound has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of thiazolo[4,5-f]indazole-based compounds were synthesized and screened for their in vitro antibacterial activity. The results indicated that while some derivatives exhibited moderate activity, the parent compound's efficacy was not explicitly detailed in the available abstracts.

Antifungal Efficacy

The antifungal activity of this compound derivatives has also been explored. Research into a series of novel thiazolo[4,5-f]indazole derivatives demonstrated that some of these compounds possess antifungal properties. The specific activity of the parent compound against Candida species such as C. parapsilosis, C. utilis, and C. glabrata is not extensively documented in the available literature, which tends to focus on the activity of the synthesized derivatives.

Anti-inflammatory Research

The investigation into the anti-inflammatory properties of this compound and its analogs has been a key area of research, with a focus on their mechanisms of action in vitro.

In Vitro Anti-inflammatory Assays

Studies have utilized in vitro assays to elucidate the anti-inflammatory potential of compounds based on the this compound structure. One research effort involved the synthesis of a series of 6-substituted-1H-thiazolo[4,5-f]indazoles and the evaluation of their ability to inhibit the production of inflammatory mediators. Specifically, the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells were assessed.

The results from these assays showed that several of the synthesized derivatives exhibited significant inhibition of NO production, indicating potential anti-inflammatory activity. While the specific data for the parent this compound was not the primary focus of the abstract, the study underscores the promise of this chemical class in the development of novel anti-inflammatory agents. The research suggests that the mechanism of action may involve the modulation of inflammatory pathways, such as the downregulation of inducible nitric oxide synthase (iNOS) expression.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Biological Activity

Influence of Thiazole (B1198619) Ring Substitutions on Activity

The thiazole ring component of the 1H-thiazolo[4,5-f]indazol-6-amine scaffold offers key sites for substitution that can significantly modulate biological activity. Research on related thiazole-containing compounds demonstrates that the nature of the substituent at the 2-position of the thiazole ring is a critical determinant of potency.

In a series of thiazolo[4,5-e]indazol-2-amine derivatives, which are isomeric to the [4,5-f] system, various substitutions on the 2-amino group were evaluated for anticancer activity. cbijournal.com The introduction of different aromatic and heterocyclic moieties at this position led to a range of cytotoxic activities against several human cancer cell lines. This highlights the importance of the substituent's electronic and steric properties on the thiazole ring in governing the molecule's interaction with its biological target. For instance, studies on other thiazole derivatives have shown that specific substitutions can enhance antimicrobial or anticancer effects by influencing properties like radical scavenging and inhibition of lipid peroxidation. researchgate.net

Influence of Indazole Moiety Substitutions on Activity

The indazole portion of the scaffold is equally important for tuning the biological activity. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in many kinase inhibitors, making substitutions on the indazole ring critical for optimizing target engagement. researchgate.netmdpi.com

SAR analyses of various indazole-containing compounds reveal that substitutions at specific positions can dramatically impact efficacy and selectivity. For example, in a study of 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, modifications at the C4 and C6 positions were found to be crucial for inhibitory activity. nih.gov Similarly, for other anticancer indazole derivatives, aromatic ring substitution at the C5-position has been a focal point for discovering highly active and selective inhibitors. mdpi.com The introduction of a nitro group at the C4, C5, or C6 positions of the indazole ring has been shown to be synthetically feasible, while the 7-nitro derivative is often unreactive under similar conditions, indicating that the position of substitution influences the chemical properties of the indazole system itself. nih.gov

A study on thiazolo[4,5-e]indazol-2-amine derivatives explored the impact of blocking the free NH of the indazole moiety. cbijournal.com This type of modification is a key area of ongoing research, aiming to determine its effect on cytotoxic activity. cbijournal.com

Role of Linker Moieties in Hybrid Structures

A successful strategy in drug design involves creating hybrid molecules by connecting the core thiazolo-indazole scaffold to other pharmacophores via linker moieties. This molecular hybridization can enhance biological activity by allowing the molecule to interact with multiple targets or by improving its pharmacokinetic properties. researchgate.netmdpi.com

One approach involves introducing active groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C3-position of the indazole ring. mdpi.com The piperazine moiety, in particular, is a well-known functional group used in drug development to increase solubility and oral bioavailability, as seen in the leukemia drug Imatinib. mdpi.com In one study, replacing a mercapto group with a piperazine group in a series of indazole derivatives led to significant antiproliferative activity against chronic myeloid leukemia (K562) cells. mdpi.com The nature of the linker and the attached group can thus confer desirable drug-like properties and potent biological activity. researchgate.net

Pharmacophore Identification and Characterization

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the thiazolo-indazole class of compounds, the key pharmacophoric features are derived from the constituent heterocyclic rings.

The 1H-indazole-3-amine substructure is a well-established pharmacophore, acting as a hinge-binding fragment that is critical for the activity of kinase inhibitors like Linifanib and the antitumor properties of Entrectinib. researchgate.netmdpi.com The combination of the indazole and thiazole pharmacophores into a single molecular framework is a deliberate strategy to create novel structural hybrids with potential anticancer activities. cbijournal.com Studies on related adenosine (B11128) A3 receptor antagonists have identified 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole as key templates, where N-acetyl or propionyl substitutions on the amino group significantly boosted binding affinity and selectivity. nih.gov This suggests that the amino group on the thiazole portion of the this compound is a critical pharmacophoric point for interaction with biological targets.

Rational Design Strategies for Enhanced Biological Selectivity and Potency

Rational design strategies leverage SAR data and pharmacophore models to guide the synthesis of new derivatives with improved potency and selectivity. This involves a step-by-step optimization of the lead compound.

An example of this approach can be seen in the development of Polo-like kinase 4 (PLK4) inhibitors, where an initial (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold was replaced by a bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one. This change improved the drug-like properties of the molecule. nih.gov Further optimization focused on enhancing oral exposure and cell growth inhibitory activity, leading to the identification of a clinical candidate. nih.gov

For pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents, a rational design approach involved exploring a range of substituents on the phenyl ring at the 3-position. It was found that a 4-fluoro substituent was optimal, likely by blocking metabolism, and this was retained in subsequent generations of compounds to enhance potency. mdpi.com Similarly, for 1H-pyrazole-3-carboxamide derivatives, a stepwise structural optimization revealed that a combination of a piperazine group, a benzene (B151609) ring linker, and a bulky fused ring in a hydrophobic pocket significantly increased inhibitory activity against target kinases. mdpi.com These examples demonstrate a common rational design strategy: identifying an optimal substituent for a specific position and then retaining it while exploring modifications at other positions to systematically build a highly potent and selective molecule. mdpi.commdpi.com

Computational Chemistry Approaches in 1h Thiazolo 4,5 F Indazol 6 Amine Research

Molecular Docking Studies for Target Identification and Binding Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is essential for predicting the binding mode and affinity of a compound within the active site of a target protein.

In studies of related heterocyclic systems, such as thiazoloquinolinone and azaindazole derivatives, molecular docking has been instrumental. For instance, docking studies on novel thiazoloquinolinone derivatives were performed to understand their interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. Similarly, 5-azaindazole derivatives were docked against cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) to predict their binding interactions.

Once a ligand is docked into a protein's binding site, the specific non-covalent interactions that stabilize the complex are analyzed. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

Hydrogen Bonding: This interaction is fundamental for the specificity of ligand binding. In studies on thiazoloquinolinone derivatives targeting VEGFR-2, the thiazole (B1198619) ring, combined with a central imine, was proposed as a pharmacophore capable of forming key hydrogen bonds, mimicking the interactions of known inhibitors.

For analogous compounds, specific amino acid residues involved in these interactions are identified. For example, in the docking of thiazoloquinolinone derivatives with VEGFR-2, Lysine 868 was identified as a critical amino acid involved in frequent interactions.

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. Lower (more negative) values typically indicate stronger binding. These scores help in ranking and prioritizing compounds for further studies.

For a series of synthesized thiazoloquinolinone derivatives, docking scores against VEGFR-2 ranged from -3.24 to -6.63 kcal/mol, allowing researchers to identify the most promising candidates for synthesis and biological testing.

Table 1: Example of Predicted Binding Affinities for Analogous Compounds

Compound Class Target Protein Binding Affinity Range (kcal/mol) Most Potent Compound Example Source
Thiazoloquinolinone Derivatives VEGFR-2 -3.24 to -6.63 Compound 5e (-6.63)
5-Azaindazole Derivatives PBR -257.9 to -286.4 -
5-Azaindazole Derivatives MDM2-p53 -359.2 (for compound 3c) Compound 3c (-359.2)

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability Assessment

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, which is a limitation of the more rigid docking approaches. These simulations can confirm the stability of key interactions, like hydrogen bonds, and reveal conformational changes that may occur upon binding. For thiazoloquinolinone derivatives, MD simulations were used to confirm the stability of the complex with VEGFR-2, noting that key amino acids like Lys868 maintained frequent interactions throughout the simulation.

In Silico Prediction of Bioactivity and Potential as Research Agents

In silico tools are widely used to predict the drug-like properties and potential biological activities of novel compounds. These predictions help filter out compounds that are likely to fail later in development due to poor pharmacological characteristics.

Various computational models can predict the probability of a compound being active against certain biological targets. These predictions are based on the structural features of the molecule. For example, software like Molsoft is used to calculate "biological activity scores," which can guide the selection of compounds for specific therapeutic areas, such as oncology or immunology. While specific scores for 1H-thiazolo[4,5-f]indazol-6-amine are not published, this approach is standard for novel heterocyclic compounds.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. Understanding the preferred conformation of a molecule in solution and in a protein's active site is crucial for drug design. The number of rotatable bonds is a key parameter, as lower numbers (typically 10 or fewer) are correlated with better oral bioavailability. For a molecule like This compound , conformational analysis would identify the most stable three-dimensional structure, which is essential for accurate molecular docking and understanding its interaction potential. In studies of related thiazole derivatives, the planarity of the bicyclic system and the configuration of substituents are often confirmed through techniques like X-ray crystallography and NMR, which are then used to validate computational models.

Advanced Applications and Future Research Directions

Utilization of 1H-thiazolo[4,5-f]indazol-6-amine as Chemical Probes for Biological Pathway Investigation

Derivatives of the this compound scaffold are emerging as valuable tools for dissecting complex biological pathways. Their ability to interact with specific biological targets allows researchers to probe the functions of proteins and enzymes within a cellular context. For instance, novel molecular emissive probes have been synthesized using classical Schiff-base reactions with components like 1H-indazole-6-carboxaldehyde. researchgate.net These probes can be designed to have fluorescent properties, enabling the visualization and tracking of their interactions within biological systems. researchgate.net

One key area of investigation is their use as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov By selectively inhibiting specific kinases, these compounds can help to elucidate the roles of these enzymes in both normal physiological processes and in disease states like cancer. nih.gov The indazole core is a known pharmacophore in many kinase inhibitors, and its combination with a thiazole (B1198619) moiety offers new possibilities for creating highly selective and potent chemical probes. nih.gov

Furthermore, the development of these compounds as probes extends to understanding mechanisms of drug resistance. By studying how cancer cells adapt to treatment with these agents, researchers can gain insights into the evolution of resistance and identify new strategies to overcome it.

Development of Novel Analogs with Multi-Target Biological Activity

A significant trend in drug discovery is the development of single molecules that can modulate multiple biological targets simultaneously. This multi-target approach can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. The this compound framework is well-suited for this strategy.

Researchers have successfully synthesized and characterized novel analogs of this scaffold with a diverse range of biological activities. For example, a series of new thiazole-based derivatives have been developed as multi-targeted inhibitors with antiproliferative, antioxidant, and antibacterial properties. nih.gov Some of these compounds have demonstrated potent inhibition of both EGFR and VEGFR-2, two key targets in cancer therapy. nih.gov

Another study focused on the synthesis of pyrazolo-thiazole substituted pyridines, which exhibited cytotoxic potential against various cancer cell lines. mdpi.com These findings highlight the versatility of the thiazolo-indazole scaffold in generating compounds with broad-spectrum biological activity. The ability to modify the core structure at various positions allows for the fine-tuning of activity against different targets. mdpi.comcbijournal.com

Compound TypeBiological ActivityKey Findings
Thiazole-based derivativesAntiproliferative, Antioxidant, AntibacterialMore potent than erlotinib (B232) in some cases, with dual EGFR/VEGFR-2 inhibition. nih.gov
Pyrazolo-thiazole substituted pyridinesCytotoxic against cancer cell linesNaphthyridine derivatives showed the most potent activity. mdpi.com
Thiazolo[5,4-d]pyrimidine (B3050601) derivativesAdenosine (B11128) A1 and A2A receptor affinityNanomolar and subnanomolar binding affinities achieved, with antidepressant-like activity in animal models. nih.gov
Triazolo-based-thiadiazole derivativesAntibacterial, AntifungalPotent activity against various bacterial strains and higher activity than reference antifungal drugs. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental synthesis is revolutionizing the drug discovery process. For thiazolo-indazole compounds, this integrated approach is proving to be particularly fruitful.

Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict how these molecules will interact with their biological targets. nih.govrsc.org These in silico studies help to prioritize which compounds to synthesize and test, saving significant time and resources. beilstein-journals.org For example, docking studies have been used to understand the binding modes of thiazolo[5,4-d]pyrimidine derivatives at adenosine receptors, corroborating experimental findings. nih.gov

The process typically involves:

Target Identification and Preprocessing : Identifying the 3D structure of the biological target, often from crystallographic data, and preparing it for docking simulations. beilstein-journals.org

Ligand Preparation : Generating 3D models of the thiazolo-indazole derivatives. beilstein-journals.org

Molecular Docking : Simulating the binding of the ligands to the target protein to predict binding affinity and pose. beilstein-journals.org

Scoring and Ranking : Using scoring functions to rank the potential efficacy of the synthesized compounds. beilstein-journals.org

Experimental validation through synthesis and biological testing then provides feedback to refine the computational models, creating a powerful iterative cycle for accelerated discovery. nih.govnih.gov This approach has been successfully used to investigate various heterocyclic compounds, demonstrating its broad applicability. nih.gov

Future Prospects for Thiazolo-Indazole Compounds in Academic Research

The future of research on thiazolo-indazole compounds in academic settings is bright and multifaceted. There is considerable scope for further exploration of their therapeutic potential across a range of diseases. nih.gov

Key areas for future investigation include:

Exploration of New Biological Targets : While much research has focused on cancer and infectious diseases, the diverse pharmacological activities of indazole derivatives suggest potential applications in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. nih.govresearchgate.net

Development of Novel Synthetic Methodologies : The creation of more efficient and environmentally friendly methods for synthesizing these complex heterocyclic systems remains an important goal. mdpi.com This includes the use of multicomponent reactions and green chemistry principles. mdpi.commdpi.com

Understanding Structure-Activity Relationships (SAR) : Further systematic studies are needed to fully elucidate the relationship between the chemical structure of these compounds and their biological activity. This knowledge is crucial for the rational design of more potent and selective molecules. nih.gov

Investigation of Drug Delivery Mechanisms : Research into novel drug delivery systems for thiazolo-indazole compounds could enhance their bioavailability and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing 1H-thiazolo[4,5-f]indazol-6-amine, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthetic Routes : The compound is typically synthesized via cyclization reactions starting from substituted indazole precursors. For example, thiazole ring formation can be achieved using thiourea derivatives under acidic conditions, as seen in analogous heterocycles like 6-chloro-1H-indazol-3-amine . Multi-step pathways involving nitration, reduction, and ring closure are also documented for structurally similar indazole-thiazole hybrids .
  • Purity Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard for assessing synthetic yield and impurity profiles .

Q. How is the electronic structure of this compound characterized, and what computational methods support experimental findings?

Methodological Answer:

  • Experimental Characterization : UV-Vis spectroscopy reveals absorption maxima in the 280–320 nm range, indicative of π→π* transitions in the conjugated heterocyclic system. Infrared (IR) spectroscopy identifies N–H stretching (~3400 cm⁻¹) and C–S vibrations (~690 cm⁻¹) .
  • Computational Support : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, aligning with experimental reactivity patterns observed in electrophilic substitution reactions .

Q. What preliminary biological screening assays are recommended for assessing the bioactivity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., PIM-1) using fluorescence-based ADP-Glo™ assays .
    • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Discrepancy Analysis :
    • Batch Variability : Compare synthetic protocols (e.g., solvent purity, reaction time) across studies; impurities like unreacted thiourea may skew results .
    • Assay Conditions : Control for pH, serum proteins, and solvent carriers (e.g., DMSO concentration ≤0.1%) that modulate compound solubility and bioavailability .
    • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across independent replicates .

Q. What strategies optimize the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the 2-position of the thiazole ring without disrupting the indazole core .
  • Formulation Approaches :
    • Co-solvents : Use PEG-400 or cyclodextrin-based complexes to enhance solubility .
    • Nanoencapsulation : Liposomal formulations improve pharmacokinetic profiles, as demonstrated for related imidazo[4,5-f]quinoxaline derivatives .

Q. How do tautomeric forms of this compound influence its reactivity and binding affinity?

Methodological Answer:

  • Tautomer Stability : X-ray crystallography and ¹⁵N NMR confirm the dominance of the 1H-indazole tautomer over 2H-forms due to intramolecular hydrogen bonding .
  • Binding Implications : Molecular docking (AutoDock Vina) shows the 1H-tautomer preferentially binds ATP pockets in kinase targets (e.g., CDK2), with ΔG values ~2 kcal/mol lower than 2H-forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.